[4-(Cyclohexylamino)phenyl]methylurea [4-(Cyclohexylamino)phenyl]methylurea
Brand Name: Vulcanchem
CAS No.:
VCID: VC12417244
InChI: InChI=1S/C14H21N3O/c15-14(18)16-10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h6-9,12,17H,1-5,10H2,(H3,15,16,18)
SMILES:
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

[4-(Cyclohexylamino)phenyl]methylurea

CAS No.:

Cat. No.: VC12417244

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

[4-(Cyclohexylamino)phenyl]methylurea -

Specification

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name [4-(cyclohexylamino)phenyl]methylurea
Standard InChI InChI=1S/C14H21N3O/c15-14(18)16-10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h6-9,12,17H,1-5,10H2,(H3,15,16,18)
Standard InChI Key TWYWNIIHIPJSJV-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NC2=CC=C(C=C2)CNC(=O)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of [4-(Cyclohexylamino)phenyl]methylurea consists of a urea backbone (H2NCONH2\text{H}_2\text{NCONH}_2) with two substituents: a methyl group and a 4-(cyclohexylamino)phenyl group. The cyclohexylamino moiety introduces a hydrophobic character, while the urea group contributes to hydrogen-bonding potential. Based on structural analogs such as N-[4-[[4-[[(Cyclohexylamino)carbonyl]amino]phenyl]methyl]phenyl]-Na(2)-(4-methylphenyl)urea (CAS 187333-36-4) , the molecular formula can be inferred as C14H20N3O\text{C}_{14}\text{H}_{20}\text{N}_3\text{O}, with a molecular weight of approximately 246.3 g/mol .

Key physicochemical properties include:

  • Solubility: Likely low aqueous solubility due to the hydrophobic cyclohexyl group, with better solubility in organic solvents like DMSO or ethanol.

  • Melting Point: Comparable urea derivatives exhibit melting points between 150–250°C, depending on crystallinity .

  • Stability: Urea derivatives are generally stable under ambient conditions but may degrade under strong acidic or basic conditions.

Synthetic Routes and Methodologies

The synthesis of [4-(Cyclohexylamino)phenyl]methylurea can be extrapolated from methodologies used for analogous compounds. For example, noviomimetics like KU-1202 employ cyclohexyl derivatives via Mitsunobu reactions or nucleophilic substitutions . A plausible synthetic route involves:

Step 1: Preparation of 4-(Cyclohexylamino)benzylamine

  • Coupling Reaction: React 4-aminobenzonitrile with cyclohexylamine in the presence of a palladium catalyst to form 4-(cyclohexylamino)benzonitrile.

  • Reduction: Reduce the nitrile group to an amine using lithium aluminum hydride (LiAlH4_4) to yield 4-(cyclohexylamino)benzylamine .

Step 2: Urea Formation

  • Reaction with Methyl Isocyanate: Treat 4-(cyclohexylamino)benzylamine with methyl isocyanate in anhydrous dichloromethane (DCM) under inert conditions.

  • Purification: Isolate the product via column chromatography or recrystallization .

This route mirrors the synthesis of KU-596, where cyclohexyl groups are introduced via analogous coupling and reduction steps .

Applications in Medicinal Chemistry

Urea derivatives are pivotal in drug discovery due to their hydrogen-bonding capacity and metabolic stability. Potential applications include:

Intermediate for Targeted Therapies

The compound’s modular structure allows for functionalization at the phenyl or cyclohexyl groups. For instance, introducing sulfone or methyl groups (as in 90–93 and 94–97 ) could enhance binding affinity for specific targets.

Prodrug Development

The urea moiety can be modified to improve bioavailability. Strategies such as prodrug formation via esterification or glycosylation (e.g., noviose sugar analogs ) might mitigate solubility challenges.

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